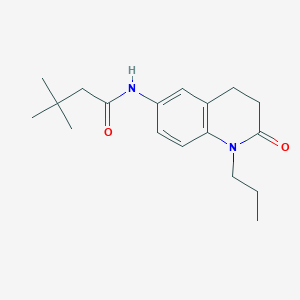
3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, also known as DMTB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMTB is a tetrahydroquinoline derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has been shown to inhibit the activity of the protein NF-kappaB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has been shown to have several biochemical and physiological effects. Studies have shown that 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide in lab experiments is its high purity and stability. 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can be synthesized with high yields and purity, making it a reliable compound for use in lab experiments. However, one of the limitations of using 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide in lab experiments is its high cost. 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic compound that requires specialized equipment and expertise to synthesize, making it a costly compound to produce.
Future Directions
There are several future directions for the research and development of 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide. One potential future direction is the development of 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide as a potential cancer treatment. Studies have shown that 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has potent anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Another potential future direction is the development of 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide and its potential applications in various fields of scientific research.
Synthesis Methods
3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can be synthesized through various methods, including the condensation of 2,3-dimethyl-1,4-dihydroquinoline-4-carboxylic acid with 2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in the presence of a suitable condensing agent. Another method involves the reaction of 2,3-dimethyl-1,4-dihydroquinoline-4-carboxylic acid with 2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a suitable activating agent. Both methods have been used to synthesize 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide with high yields and purity.
Scientific Research Applications
3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is in the field of cancer research. Studies have shown that 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has potent anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
3,3-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-5-10-20-15-8-7-14(11-13(15)6-9-17(20)22)19-16(21)12-18(2,3)4/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKNLBJJFJCJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

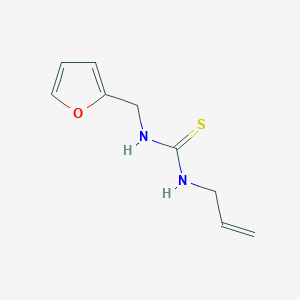

![2-(2-hydroxyethylsulfanyl)-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391178.png)
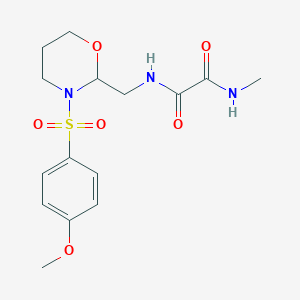


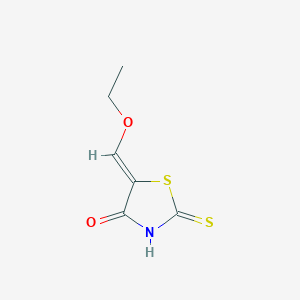

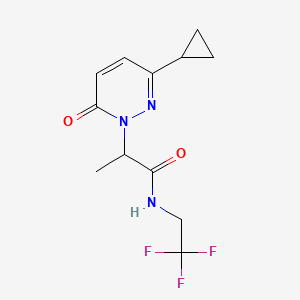


![1-(Chloromethyl)-3-(5-fluoropentyl)bicyclo[1.1.1]pentane](/img/structure/B2391193.png)
![N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2391194.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)